molecular formula C15H6ClF5N2O B2529254 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5,8-difluoro-4(1H)-quinolinone CAS No. 478033-69-1

3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5,8-difluoro-4(1H)-quinolinone

Cat. No.: B2529254
CAS No.: 478033-69-1
M. Wt: 360.67
InChI Key: BJBXJUMCCZGGEJ-UHFFFAOYSA-N
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Description

3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5,8-difluoro-4(1H)-quinolinone is a complex organic compound characterized by the presence of multiple halogen atoms and a quinolinone core

Mechanism of Action

Mode of Action

It is suggested that it may affect spectrin-like proteins in the cytoskeleton of certain organisms . The interaction with these targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

It is likely that the compound interacts with multiple pathways, given its potential effects on the cytoskeleton . The downstream effects of these interactions are currently unknown and warrant further investigation.

Result of Action

Given the potential interaction with the cytoskeleton , it is plausible that the compound could induce changes at the cellular level, potentially affecting cell shape, division, or movement.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5,8-difluoro-4(1H)-quinolinone typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a pyridine derivative, followed by chlorination and subsequent cyclization to form the quinolinone core. Specific reagents such as trifluoromethyl bromide or trifluoromethyl boron fluoride are often used in these reactions under controlled conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5,8-difluoro-4(1H)-quinolinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinolinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinolinone core to a more saturated form.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various quinolinone derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5,8-difluoro-4(1H)-quinolinone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5,8-difluoro-4(1H)-quinolinone is unique due to its combination of multiple halogen atoms and a quinolinone core. This structure provides it with distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5,8-difluoro-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H6ClF5N2O/c16-8-3-6(15(19,20)21)4-22-12(8)7-5-23-13-10(18)2-1-9(17)11(13)14(7)24/h1-5H,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBXJUMCCZGGEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C(=O)C(=CN2)C3=C(C=C(C=N3)C(F)(F)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H6ClF5N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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